molecular formula C25H24BrN3O3S B2548374 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one CAS No. 1114657-11-2

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one

Cat. No. B2548374
CAS RN: 1114657-11-2
M. Wt: 526.45
InChI Key: STDJDVIYGLRXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H24BrN3O3S and its molecular weight is 526.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photostabilization of Poly(vinyl chloride)

Research by Balakit et al. (2015) explored the synthesis of new thiophene derivatives, including compounds structurally similar to the chemical , for their application in photostabilizing poly(vinyl chloride) (PVC). These compounds, including a variation of quinazolin-4(3H)-one, demonstrated effectiveness in reducing PVC photodegradation, which is crucial in enhancing the longevity and durability of PVC materials in various applications (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Anticonvulsant Activity

A study by Archana et al. (2002) synthesized a series of quinazolin-4(3H)-one derivatives, examining their potential as anticonvulsant agents. While the exact compound was not studied, closely related compounds showed promising results in this field, suggesting a potential area of application for the chemical (Archana, Srivastava, & Kumar, 2002).

Antibacterial Properties

Osarumwense (2022) investigated the synthesis of compounds including 3-methoxyphenyl quinazolin-4(3H)-one derivatives, highlighting their significant antibacterial activities against various bacterial strains. This research suggests that derivatives of quinazolin-4(3H)-one, akin to the chemical , could have important applications in developing new antibacterial agents (Osarumwense, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinazolinone derivatives are biologically active and are used as pharmaceuticals. They can interact with various enzymes and receptors in the body, leading to their therapeutic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure and potential harm .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. This could involve testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-cyclopentylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN3O3S/c1-15-21(27-23(32-15)19-13-16(26)11-12-22(19)31-2)14-33-25-28-20-10-6-5-9-18(20)24(30)29(25)17-7-3-4-8-17/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDJDVIYGLRXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.